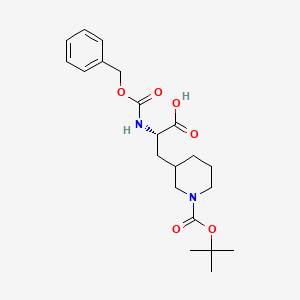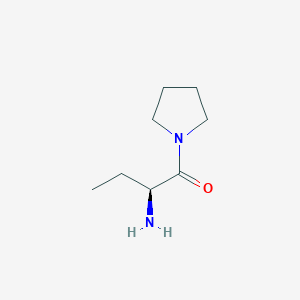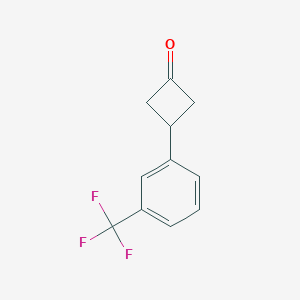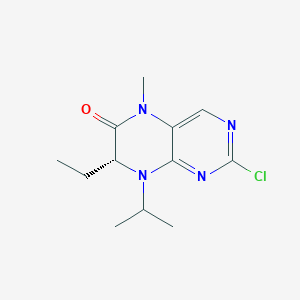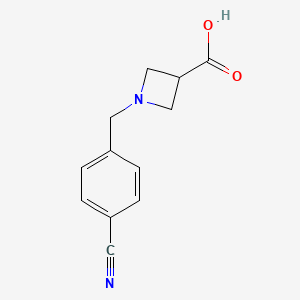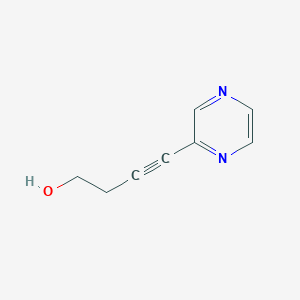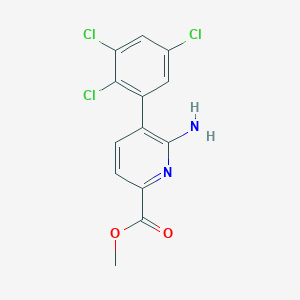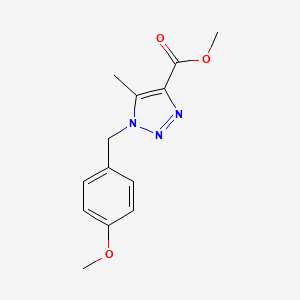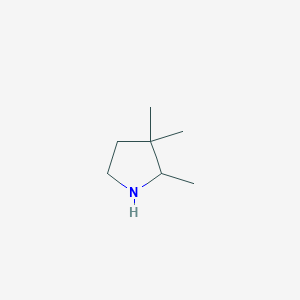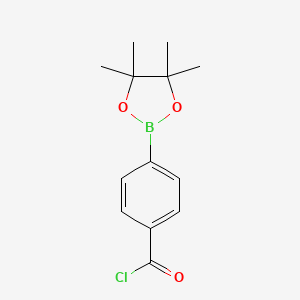
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoylchlorid
Übersicht
Beschreibung
The compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a boronic ester. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetramethyl-1,3,2-dioxaborolane derivatives are often synthesized through borylation reactions .Wissenschaftliche Forschungsanwendungen
Suzuki-Miyaura-Kreuzkupplungsreaktionen
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen verwendet, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen von entscheidender Bedeutung sind . Das Vorhandensein der Boronsäureestergruppe ermöglicht die Reaktion mit verschiedenen Arylhalogeniden in Gegenwart von Palladiumkatalysatoren, was zur Synthese von Biphenylderivaten führt. Diese Reaktion ist in der pharmazeutischen Industrie für die Herstellung komplexer organischer Verbindungen von grundlegender Bedeutung.
Synthese von konjugierten Polymeren
Die Boronsäureesterfunktionalität dieser Verbindung ist für die Synthese von konjugierten Polymeren unerlässlich . Sie kann verwendet werden, um Boronsäureestergruppen in Polymerhauptketten einzuführen, was ein wichtiger Schritt bei der Herstellung organischer elektronischer Materialien wie Leuchtdioden (LEDs) und Solarzellen ist.
Borylierungsreaktionen
4-Chlorcarbonylphenylboronsäure-Pinacol-Ester: wird in Borylierungsreaktionen verwendet, um Boratome in organische Moleküle einzuführen . Dies ist besonders nützlich für die Funktionalisierung von Alkylbenzolen und die Hydroborierung von Alkenen und Alkinen, die übliche Zwischenprodukte bei der Synthese von Pharmazeutika und Agrochemikalien sind.
Untersuchung des intramolekularen Elektronentransfers
Die Verbindung wurde als Sonde zur Untersuchung des intramolekularen Elektronentransfers in Monosacchariden eingesetzt . Seine beiden funktionellen Gruppen, eine Boronsäure und ein Chlorid, ermöglichen die Untersuchung von Elektronentransfermechanismen innerhalb biologischer Moleküle, was für das Verständnis von Stoffwechselprozessen entscheidend ist.
Phosphitylierungsreaktionen
Im Bereich der Biochemie dient 4-Chlorcarbonylphenylboronsäure-Pinacol-Ester als Reagenz für Phosphitylierungsreaktionen . Diese Anwendung ist wichtig für die Synthese von Glykosyldonoren und -liganden, die für die Untersuchung von Kohlenhydraten und Nukleinsäuren wichtig sind.
Organische Synthese und pharmazeutische Chemie
Schließlich findet die Verbindung Anwendung in der allgemeinen organischen Synthese und pharmazeutischen Chemie als Baustein für verschiedene organische Umwandlungen . Seine reaktive Chlorgruppe kann mit Nukleophilen substituiert werden, wodurch Wege zu einer Vielzahl von organischen Verbindungen mit potenziellen therapeutischen Eigenschaften eröffnet werden.
Wirkmechanismus
Target of Action
Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acid derivatives are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a partner for the palladium-catalyzed cross-coupling with halides .
Biochemical Pathways
Boronic acids and their derivatives have been implicated in a variety of biochemical processes, including signal transduction, cell adhesion, and cell cycle regulation .
Pharmacokinetics
As a boronic acid derivative, its bioavailability could be influenced by factors such as its stability in physiological conditions and its ability to cross biological membranes .
Result of Action
Boronic acid derivatives are known to exhibit a range of biological activities, including antibacterial, antiviral, and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride . For instance, pH can affect the stability of boronic acids and their derivatives, as they can undergo hydrolysis under acidic or alkaline conditions .
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCXUWRCQSFHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173502 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380499-68-3 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380499-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


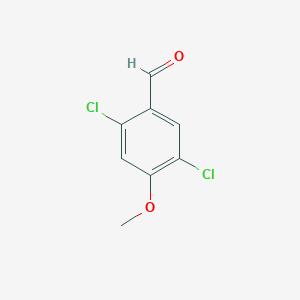
![2,4-Dichloro-6-(2-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B1456857.png)
